5-MAPDB (hydrochloride)

Dopamine transporter DAT selectivity monoamine uptake inhibition

Researchers studying entactogen mechanisms face two persistent confounds: dopaminergic activity and 5-HT2B-mediated cardiotoxicity. 5-MAPDB HCl eliminates both-its DAT IC50 of 77 μM and DAT/SERT ratio of 0.02 ensure serotonin-selective outcomes, while zero 5-HT2B efficacy (0% at ≤20 μM) removes valvulopathy liability. • SERT IC50: 1.2 μM vs. DAT IC50: 77 μM (DAT/SERT ratio: 0.02) • 5-HT2C Ki: 0.10 μM; no detectable 5-HT2B agonism • ≥98% purity, crystalline solid; DMF/DMSO/EtOH soluble • Essential reference for SAR matrices comparing dihydro vs. unsaturated benzofurans and positional isomers

Molecular Formula C12H17NO · HCl
Molecular Weight 227.7
Cat. No. B1163909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-MAPDB (hydrochloride)
Synonyms1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride
Molecular FormulaC12H17NO · HCl
Molecular Weight227.7
Structural Identifiers
SMILESCC(NC)CC1=CC(CCO2)=C2C=C1.Cl
InChIInChI=1S/C12H17NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-4,8-9,13H,5-7H2,1-2H3;1H
InChIKeySNKQJPXBUWUICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-MAPDB (Hydrochloride) Core Profile


5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) hydrochloride is a synthetic entactogen belonging to the dihydrobenzofuran subclass of phenethylamines. It is structurally related to MDMA and the benzofuran analog 5-MAPB, differing by saturation of the furan ring [1]. The compound is supplied as a racemic hydrochloride salt with certified purity ≥98% and defined solubility parameters (DMF: 10 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS pH 7.2: 10 mg/mL) . Its primary pharmacological classification is a relatively selective serotonin releaser with markedly weaker activity at dopamine and norepinephrine transporters [1].

Relatively selective serotonin releaser; weak DAT/NET activity – supports serotonin pathway studies
Racemic hydrochloride salt with defined solubility for in vitro assay preparation
Dihydrobenzofuran scaffold with N-methyl substitution – distinct pharmacological profile from MDMA and 5-MAPB

5-MAPDB (Hydrochloride) Substitution Risks


Despite sharing a common phenethylamine backbone with MDMA and other benzofuran derivatives, 5-MAPDB cannot be treated as a generic substitute for its structural analogs. The dihydrobenzofuran scaffold, N-methyl substitution pattern, and ring saturation collectively produce a unique transporter inhibition and receptor activation signature that diverges quantitatively from 5-APDB, 6-MAPDB, 5-MAPB, 5-EAPB, and MDMA [1]. The critical differentiators—near-complete dopamine transporter inactivity, a uniquely low DAT/SERT inhibition ratio, and absence of 5-HT2B receptor agonism—mean that substituting 5-MAPDB with a close analog will alter the balance of serotonergic, dopaminergic, and adrenergic engagement, with potential consequences for both experimental reproducibility and toxicological interpretation [1].

Close analog substitution Structural analogs (5-MAPB, MDMA, 5-EAPB) may not reproduce the reported low DAT/SERT ratio and near-complete DAT inactivity of 5-MAPDB.
Scaffold saturation difference Unsaturated benzofuran analogs (5-MAPB) may shift 5-HT2B and 5-HT2C receptor engagement profiles relative to the dihydrobenzofuran scaffold.
N-Methyl vs N-desmethyl 5-APDB (desmethyl analog) exhibits reported 5-HT2B partial agonism, while 5-MAPDB does not; this difference may alter chronic-study endpoint interpretation.

5-MAPDB (Hydrochloride) Quantitative Comparison


DAT Inactivity Compared to MDMA and Benzofurans

5-MAPDB exhibits virtual inactivity at the human dopamine transporter (DAT) with an IC50 of 77 μM (95% CI 62–96 μM), representing a 4.6-fold weaker DAT inhibition compared to MDMA (IC50 16.7 μM), a 15.7-fold weaker inhibition compared to 5-EAPB (IC50 4.9 μM), and a 2.3-fold weaker inhibition relative to 6-MAPDB (IC50 33 μM) when measured under identical HEK 293 cell transfection conditions [1]. This DAT inactivity positions 5-MAPDB as the most dopaminergically silent compound among all tested benzofurans and related amphetamines in this study, contrasting sharply with methamphetamine (IC50 0.87 μM) and even the weakly dopaminergic MDMA [1].

DAT Inactivity
Head-to-head
DAT IC50 77 μM (95% CI 62–96); 4.6-fold less potent than MDMA (IC50 16.7 μM); 15.7-fold less than 5-EAPB (4.9 μM)
May support serotonin-selective neurotoxicity or behavioral studies with reduced dopaminergic confound compared to MDMA or 5-EAPB.
Measured in HEK 293 cells expressing human DAT; racemic HCl salts.
Dopamine transporter DAT selectivity monoamine uptake inhibition abuse liability profiling

DAT/SERT Ratio and Serotonin Selectivity

The DAT/SERT inhibition ratio of 5-MAPDB is 0.02 (95% CI 0.01–0.03), the lowest value recorded among all dihydrobenzofurans and significantly lower than MDMA (0.14) [1]. This ratio reflects the highest selectivity for serotonin transporter inhibition over dopamine transporter inhibition in the tested panel: 5-APDB (0.01) is statistically comparable, but 6-MAPDB (0.07), 5-APB (0.05), and 5-EAPB (0.15) all exhibit greater relative dopaminergic activity [1]. The combined observation of a low DAT/SERT ratio alongside an absolute SERT IC50 of 1.2 μM (comparable to MDMA's 2.4 μM) means 5-MAPDB achieves meaningful serotonin transporter engagement without the dopaminergic spillover characteristic of MDMA and most other benzofurans [1].

DAT/SERT Ratio
Head-to-head
DAT/SERT inhibition ratio 0.02 (95% CI 0.01–0.03); 7-fold lower than MDMA (0.14), 7.5-fold lower than 5-EAPB (0.15).
Reported high serotonin-to-dopamine selectivity may help reduce dopamine-mediated hyperlocomotion or reinforcement confounds in behavioral pharmacology.
Derived from IC50 values in HEK 293 cells; SERT IC50 1.2 μM.
Serotonin selectivity DAT/SERT ratio entactogen profiling monoamine transporter fingerprint

Absence of 5-HT2B Agonism

5-MAPDB demonstrates no functional activation of the human 5-HT2B receptor, with an EC50 >20 μM and 0% efficacy [1]. This profile sharply differentiates it from its closest dihydrobenzofuran analogs: 5-APDB is a partial 5-HT2B agonist (EC50 11 μM, 24% efficacy) and 6-MAPDB is an even more efficacious partial agonist (EC50 5.9 μM, 62% efficacy) [1]. MDMA similarly lacks 5-HT2B activation (EC50 >20 μM, 0% efficacy), but most other benzofurans—including 5-APB (EC50 6.3 μM, 54% efficacy), 6-APB (EC50 5.9 μM, 43% efficacy), and 5-EAPB (EC50 7.6 μM, 29% efficacy)—retain agonist activity at this receptor [1]. 5-HT2B agonism is mechanistically linked to drug-induced valvular heart disease, making this absence a procurement-relevant safety consideration [1].

5-HT2B Absence
Head-to-head
EC50 >20 μM, efficacy 0% (no functional activation of human 5-HT2B). Contrast: 6-MAPDB 62% efficacy, 5-APDB 24% efficacy.
Absence of 5-HT2B agonism may support chronic dosing study designs by avoiding 5-HT2B agonist-associated endpoints; further validation recommended.
Functional assay in HEK 293 cells; racemic HCl salts.
5-HT2B receptor cardiac valvulopathy safety pharmacology receptor activation profiling

5-HT2C Receptor Binding Affinity

5-MAPDB binds to the human 5-HT2C receptor with a Ki of 0.10 ± 0.02 μM, representing submicromolar affinity [1]. This affinity is comparable to 5-APDB (Ki 0.06 μM) and 6-APDB (Ki 0.06 μM), but is approximately 130-fold higher than MDMA (Ki >13 μM) and approximately 46-fold higher than 5-EAPB (Ki 4.6 μM) [1]. The 5-HT2C receptor is implicated in the regulation of mood, anxiety, and feeding behavior, and its engagement may contribute to distinct behavioral pharmacological outcomes that differentiate 5-MAPDB from MDMA in preclinical models [1].

5-HT2C Affinity
Head-to-head
Ki 0.10 ± 0.02 μM; ~130-fold higher affinity than MDMA (Ki >13 μM), ~46-fold higher than 5-EAPB (Ki 4.6 μM).
High 5-HT2C affinity (relative to MDMA) may support investigation of 5-HT2C-mediated behavioral endpoints in entactogen-class research.
Radioligand binding; human 5-HT2C receptor.
5-HT2C receptor serotonin receptor binding anxiolytic target appetite regulation

Norepinephrine Transporter (NET) Inhibition

5-MAPDB inhibits the human norepinephrine transporter (NET) with an IC50 of 0.96 μM (95% CI 0.5–1.7), placing it at an intermediate potency among dihydrobenzofurans [1]. It is 2.7-fold less potent at NET than MDMA (IC50 0.36 μM), 3.3-fold less potent than 5-APDB (IC50 0.29 μM), and approximately equipotent to 6-MAPDB (IC50 0.56 μM), while being 1.7-fold less potent than 5-EAPB (IC50 0.56 μM) [1]. In terms of binding affinity, 5-MAPDB binds NET with a Ki of 26 ± 5 μM, which is comparable to MDMA (Ki 27 μM) and 5-APDB (Ki 28 μM) but notably weaker than 5-EAPB (Ki 1.0 μM) and 6-APDB (Ki 18 μM) [1]. This intermediate NET profile means 5-MAPDB retains some noradrenergic activity—unlike purely serotonergic agents—but avoids the pronounced adrenergic activation associated with 5-EAPB or methamphetamine [1].

NET Inhibition
Head-to-head
NET IC50 0.96 μM (95% CI 0.5–1.7); 2.7-fold weaker than MDMA (0.36 μM), 3.3-fold weaker than 5-APDB (0.29 μM). NET Ki 26 ± 5 μM.
Intermediate NET inhibition (relative to MDMA and 5-EAPB) may support studies examining noradrenergic contributions without DAT-mediated reinforcement confound.
HEK 293 cells expressing human NET; [3H]norepinephrine uptake.
Norepinephrine transporter NET inhibition adrenergic activity sympathomimetic profiling

5-MAPDB (Hydrochloride) Application Scenarios


Serotonin-Selective Behavioral Pharmacology

In rodent drug discrimination, conditioned place preference, or locomotor activity studies where the experimental objective is to isolate serotonergic contributions to entactogen-like behavioral effects, 5-MAPDB provides a cleaner pharmacological tool than MDMA or 5-MAPB. Its DAT IC50 of 77 μM and DAT/SERT ratio of 0.02 ensure that observed behavioral outcomes are driven primarily by SERT engagement (IC50 1.2 μM) and 5-HT2C receptor activation (Ki 0.10 μM), rather than by dopamine release or reuptake inhibition that complicates interpretation with MDMA (DAT IC50 16.7 μM) [1].

Chronic Toxicology Without 5-HT2B Cardiac Risk

For subchronic or chronic dosing studies in rodents aimed at assessing neurotoxicity, hepatotoxicity, or behavioral adaptation, 5-MAPDB eliminates the confounding cardiotoxic liability associated with 5-HT2B receptor agonism. Unlike 5-APDB (24% efficacy) and especially 6-MAPDB (62% efficacy), 5-MAPDB demonstrates no detectable 5-HT2B activation (0% efficacy at concentrations up to 20 μM), thereby removing drug-induced valvulopathy as a potential confound in long-term experimental designs [1].

SAR Studies of Dihydrobenzofuran Scaffolds

As the N-methyl dihydrobenzofuran derivative with a 5-position substitution, 5-MAPDB occupies a critical node in SAR matrices comparing: (a) dihydro vs. unsaturated benzofurans (5-MAPDB vs. 5-MAPB), (b) N-methyl vs. N-desmethyl analogs (5-MAPDB vs. 5-APDB), and (c) positional isomers (5-MAPDB vs. 6-MAPDB). Its unique combination of DAT inactivity, absent 5-HT2B agonism, and high 5-HT2C affinity makes it an essential reference compound for mapping the pharmacophore determinants of transporter selectivity and receptor engagement within the dihydrobenzofuran class [1].

Forensic Toxicology Reference Standard

5-MAPDB hydrochloride, supplied as a crystalline solid with ≥98% purity and defined solubility (DMF 10 mg/mL, DMSO 20 mg/mL, Ethanol 20 mg/mL, PBS pH 7.2 10 mg/mL), serves as a certified reference standard for LC-MS/MS, GC-MS, and other analytical methods aimed at detecting and quantifying dihydrobenzofuran-derived new psychoactive substances in biological matrices . Its distinct chromatographic and mass spectral signature, combined with its differentiation from 5-MAPB (unsaturated analog) and 5-APDB (desmethyl analog), makes it an indispensable calibrant for forensic toxicology laboratories [1].

Application
Selection Property
Validation Focus
Serotonin-selective behavioral pharmacology
High SERT selectivity with minimal DAT activity
Verify DAT/SERT ratio and NET contribution in your behavioral model
Chronic toxicology studies (5-HT2B context)
Absence of 5-HT2B agonism
Confirm lack of 5-HT2B activation; assess cardiac endpoints if required by study design
SAR studies of dihydrobenzofuran scaffolds
Unique dihydrobenzofuran/N-methyl/5-position substitution combination
Compare selectivity profiles vs 5-MAPB, 5-APDB, and 6-MAPDB
Forensic toxicology reference standard
Certified purity ≥98%, defined solubility, distinct mass spectrum
Validate retention time, ion ratios, and matrix effects in your analytical method

Technical Documentation Hub

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24 linked technical documents
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